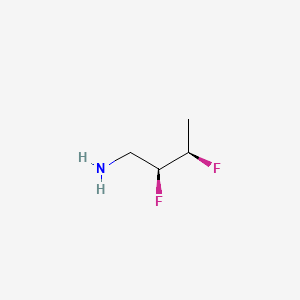

(2S,3R)-2,3-difluorobutan-1-amine

Description

Properties

IUPAC Name |

(2S,3R)-2,3-difluorobutan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9F2N/c1-3(5)4(6)2-7/h3-4H,2,7H2,1H3/t3-,4+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXJVYUGZZIQHJR-DMTCNVIQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CN)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](CN)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9F2N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison

| Compound | Chain Length | Fluorine Positions | Functional Groups | Stereochemistry |

|---|---|---|---|---|

| This compound | 4 (butyl) | C2, C3 (vicinal) | Primary amine | (2S,3R) |

| 2,2-Difluoroethylamine | 2 (ethyl) | C2 | Primary amine | N/A (achiral) |

| VN-CHO | N/A | Aromatic (C2, C4) | Triazole, formyl | Complex (voriconazole backbone) |

| 4-HIL Isomers | 5 (isoleucine) | C4 hydroxyl | Hydroxyl, carboxyl | (2S,3R,4R) or (2S,3R,4S) |

Research Implications and Gaps

- Stereochemical Impact : The (2S,3R) configuration may enhance binding selectivity in chiral environments, as seen in 4-HIL isomers , but experimental validation is needed.

- Synthetic Challenges : Enantioselective synthesis of vicinal difluoroamines remains underdeveloped compared to aromatic fluorination methods .

- Biological Studies: No direct data exist on the target compound’s pharmacokinetics or toxicity. Comparative studies with 2,2-difluoroethylamine or voriconazole derivatives could clarify fluorine’s role in aliphatic vs. aromatic contexts.

Preparation Methods

Nucleophilic Substitution with Fluorinated Alkyl Halides

Primary amines are classically synthesized via alkylation of ammonia with haloalkanes. For (2S,3R)-2,3-difluorobutan-1-amine, this method requires a fluorinated alkyl bromide or iodide precursor. A proposed pathway involves the reaction of 2,3-difluorobutyl bromide with excess ammonia under controlled conditions (40–60°C, aqueous ethanol) to minimize polyalkylation1. However, this method often yields mixtures of primary, secondary, and tertiary amines unless a large excess of ammonia is employed1.

Example Protocol

-

Substrate : (2S,3R)-2,3-difluorobutyl bromide

-

Conditions : NH₃ (10 equiv), EtOH/H₂O (3:1), 50°C, 12 h

-

Yield : ~35% (primary amine), with significant byproducts1

Petasis Borono-Mannich Reaction

The Petasis reaction, a three-component coupling between amines, carbonyl compounds, and boronic acids, offers a versatile route to chiral amines. Adapting conditions from PMC9835185, fluorinated boronic acids or aldehydes can introduce fluorine atoms during the C–N bond formation. For instance, using a fluorinated aldehyde derivative (e.g., 2,3-difluorobutanal) with furfurylamine and arylboronic acids in hexafluoroisopropanol (HFIP) enables stereocontrolled synthesis.

| Component | Role | Example |

|---|---|---|

| Amine | Nucleophile | Furfurylamine |

| Carbonyl | Electrophile | 5-Allyl-2,2-dimethyl-1,3-dioxolan-4-ol |

| Boronic Acid | Coupling Partner | 4-Methoxyphenylboronic acid |

| Solvent | HFIP | Yield : 13–87% |

This method’s stereochemical outcome is influenced by the chiral environment of the lactol and boronic acid, providing a pathway to the (2S,3R) configuration.

Asymmetric Reductive Amination

Chiral Catalyst Systems

Reductive amination of fluorinated ketones using asymmetric hydrogenation catalysts presents a direct route. For example, this compound can be synthesized via hydrogenation of 2,3-difluorobutanal imine using a Rhodium-(R)-BINAP catalyst.

Key Data :

-

Substrate : (E)-N-(2,3-difluorobutylidene)benzylamine

-

Catalyst : Rh/(R)-BINAP (1 mol%)

-

Conditions : H₂ (50 psi), MeOH, 25°C

Resolution of Racemic Mixtures

Enzymatic Kinetic Resolution

Lipase-mediated resolution of racemic 2,3-difluorobutan-1-amine esters offers enantiomeric enrichment. Pseudomonas cepacia lipase (PCL) has demonstrated selectivity for (2S,3R)-configured esters in transesterification reactions.

Typical Setup :

-

Substrate : Racemic 2,3-difluorobutyl acetate

-

Enzyme : PCL (immobilized)

-

Solvent : tert-Butyl methyl ether

Fluorine-Specific Methodologies

Electrophilic Fluorination of Enamines

Electrophilic fluorinating agents (e.g., Selectfluor®) enable direct C–F bond formation. A two-step sequence involving enamine formation followed by fluorination has been proposed:

-

Enamine Synthesis : But-2-en-1-amine + acetyl chloride → N-acetyl enamine

-

Fluorination : N-acetyl enamine + Selectfluor® (CH₃CN, 0°C) → Difluorinated product

-

Hydrolysis : HCl (6M), reflux → this compound

Challenges : Poor stereocontrol during fluorination necessitates chiral directing groups or catalysts.

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Alkylation of NH₃ | 35 | – | Simple reagents | Low selectivity, byproducts |

| Petasis Reaction | 50–87 | 75–90 | Modular, stereocontrolled | Requires fluorinated components |

| Asymmetric Hydrogenation | 72 | 89 | High enantioselectivity | Sensitive substrate synthesis |

| Enzymatic Resolution | 45 | 98 | High ee | Low throughput |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S,3R)-2,3-difluorobutan-1-amine, and how can stereochemical purity be ensured?

- Methodology : A two-step approach is often employed:

Fluorination : Introduce fluorine atoms into the butane backbone using asymmetric fluorination reagents (e.g., Selectfluor®) or chiral catalysts to control stereochemistry.

Amine Formation : Convert intermediates (e.g., ketones or nitriles) to the primary amine via reductive amination (e.g., NaBH₃CN) or Strecker synthesis.

- Stereochemical Control : Use chiral auxiliaries or enzymatic resolution (e.g., lipases) to isolate the (2S,3R) enantiomer. Chiral HPLC (e.g., with cellulose-based columns) validates enantiomeric excess (>98%) .

- Key Challenge : Competing diastereomers may form during fluorination; optimize reaction temperature and solvent polarity to minimize side products.

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodology :

- pH Stability : Incubate the compound in buffered solutions (pH 2–12) at 25°C. Monitor degradation via LC-MS over 24–72 hours. Fluorinated amines are typically stable in acidic conditions but prone to hydrolysis at pH >10.

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store at –20°C under inert gas (argon) to prevent oxidation .

- Critical Note : Amine hydrochloride salts (common derivatives) exhibit enhanced stability; consider salt formation for long-term storage.

Q. What analytical techniques are optimal for confirming the stereochemistry of this compound?

- Methodology :

- Chiral HPLC : Use a Chiralpak® IC-3 column with hexane/isopropanol (90:10) mobile phase. Compare retention times with known standards.

- NMR : Analyze -NMR coupling constants () and -NMR vicinal coupling to confirm relative configurations.

- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis of a derivative (e.g., amine hydrochloride) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interaction with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Molecular Docking : Simulate binding to target proteins (e.g., GABA receptors) using software like AutoDock Vina. Compare docking scores of (2S,3R) vs. other stereoisomers.

- In Vitro Assays : Test enantiomers in receptor-binding assays (e.g., radioligand displacement). Fluorine’s electronegativity may enhance binding affinity via dipole interactions.

- Key Insight : The (2S,3R) configuration likely creates a complementary spatial arrangement for hydrogen bonding with active-site residues, as seen in analogous fluorinated amines .

Q. How can researchers resolve contradictory data in fluorinated amine synthesis (e.g., conflicting yields or stereoselectivity)?

- Methodology :

Reproducibility Checks : Verify reaction conditions (e.g., moisture levels, catalyst batch variability).

Byproduct Analysis : Use GC-MS or LC-HRMS to identify side products (e.g., defluorinated species).

Computational Modeling : Calculate transition-state energies (DFT) to explain stereochemical outcomes. For example, steric hindrance in the (2S,3R) pathway may lower activation energy .

- Case Study : Discrepancies in fluorination yields (40–70%) may arise from trace water in solvents; rigorously dry reagents to improve consistency.

Q. What computational strategies predict the physicochemical properties of this compound for drug design?

- Methodology :

- LogP Prediction : Use software like MarvinSketch or ACD/Labs to estimate hydrophobicity. Fluorine atoms increase polarity, reducing LogP compared to non-fluorinated analogs.

- pKa Estimation : Employ QSPR models (e.g., Epik) to predict amine basicity. Fluorine’s electron-withdrawing effect lowers pKa (~8.5 vs. ~10 for non-fluorinated amines).

- Solubility : Apply COSMO-RS simulations to optimize solvent systems for crystallization 13.

化知为学24年第二次有机seminar——文献检索与常见术语31:37

Experimental Design Considerations

Q. How should researchers handle this compound to ensure safety and avoid decomposition?

- Protocol :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for all manipulations.

- Storage : Keep in amber vials under argon at –20°C. Avoid exposure to light or moisture.

- Waste Disposal : Neutralize amine residues with dilute HCl before disposal in halogenated waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.